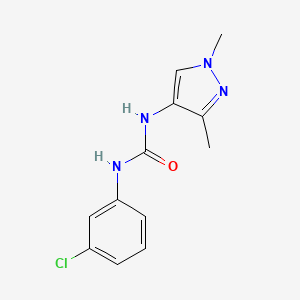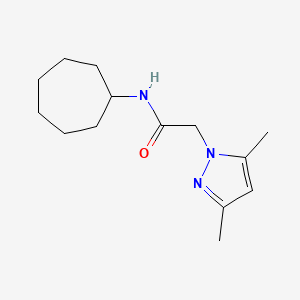
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea, also known as CPPU, is a synthetic plant growth regulator. It belongs to the family of urea derivatives and is commonly used in agriculture to enhance fruit growth and yield. CPPU has been extensively researched for its potential application in plant breeding and genetic engineering.
Mecanismo De Acción
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea acts by promoting the activity of cytokinins, a class of plant hormones that regulate cell division and growth. It also inhibits the activity of gibberellins, another class of plant hormones that promote stem elongation. This leads to increased fruit size and yield.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of carbohydrates and proteins in fruits, leading to improved quality and shelf life. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth and development can be easily measured. However, 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea is expensive and has limited solubility in water, which can make it difficult to apply to plants.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea. One area of interest is its potential application in crop breeding and genetic engineering. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea may be used to develop new varieties of fruits and vegetables with improved yield and quality. Another area of interest is its potential application in stress tolerance. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea may be used to enhance the ability of plants to withstand environmental stressors such as drought and heat. Overall, 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has significant potential for use in agriculture and plant biology research.
Métodos De Síntesis
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea can be synthesized through a series of chemical reactions. The starting materials are 3-chloroaniline, 1,3-dimethylpyrazole-4-carboxylic acid, and phosgene. The reaction involves the formation of an isocyanate intermediate, which then reacts with the 3-chloroaniline to form 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea. The synthesis process is complex and requires careful handling of hazardous chemicals.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, resulting in increased fruit size and yield. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has also been used to induce parthenocarpy, a process where fruit develops without fertilization. This has potential applications in seedless fruit production.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-11(7-17(2)16-8)15-12(18)14-10-5-3-4-9(13)6-10/h3-7H,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAOANIBIIHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)




![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)